molecular formula C12H14N2O2 B11720212 Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11720212
M. Wt: 218.25 g/mol
InChI Key: QVHWXFQTLLWDBP-UHFFFAOYSA-N
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Description

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structure, which includes an imidazo ring fused to a pyridine ring. It is an important intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process . The synthesis typically involves the following steps:

    Formation of the Imidazo Ring: The initial step involves the formation of the imidazo ring through a cyclization reaction.

    Introduction of the Ethyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives .

Scientific Research Applications

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (EEIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EEIPC, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of this compound

EEIPC is synthesized through a series of multicomponent reactions and has been characterized for its structural properties. The compound serves as an important intermediate for developing imidazo[1,2-a]pyridine derivatives, which are known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

EEIPC exhibits promising antimicrobial properties against various pathogens. Research indicates that imidazo[1,2-a]pyridine derivatives, including EEIPC, can inhibit the growth of bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Efficacy of EEIPC Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis H37Rv0.03 - 5.0 μM
2,6-dimethyl imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis≤0.006 μM
Imidazo[1,2-a]pyridine derivativesS. pneumoniaeVariable (specific data not provided)

The biological activity of EEIPC is primarily attributed to its interaction with cellular targets through phosphorylation processes. Studies suggest that these compounds activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in immune response and inflammation regulation .

Biochemical Pathways

EEIPC and its derivatives have been associated with various biochemical pathways:

  • Phosphorylation: Activates signaling pathways leading to cellular responses.
  • Nuclear Factor Activation: Induces gene expression related to immune responses.
  • Cellular Effects: Exhibits anti-proliferative effects against certain bacterial strains.

Toxicology Studies

Exploratory toxicology studies have evaluated the safety profile of EEIPC and related compounds. Acute and subacute toxicity tests demonstrated no significant hepatic or renal toxicity after administration in animal models . The compounds were found to be essentially non-toxic, allowing further exploration for therapeutic applications.

Case Studies

Recent studies have highlighted the potential of EEIPC in treating infectious diseases:

  • Anti-Tuberculosis Activity: A study reported the efficacy of EEIPC derivatives against drug-resistant strains of Mtb, showcasing their potential as new antitubercular agents .
  • Anti-inflammatory Properties: Other research indicates that imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects, suggesting a dual mechanism of action against infections and inflammation .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3

InChI Key

QVHWXFQTLLWDBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C(=O)OCC

Origin of Product

United States

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